

Application Notes: Visualizing NSD2

Relocalization with UNC6934

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Compound of Interest		
Compound Name:	UNC6934	
Cat. No.:	B1194540	Get Quote

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone methyltransferase responsible for the dimethylation of histone H3 at lysine 36 (H3K36me2).[1] This epigenetic mark is associated with active gene transcription. NSD2 contains several domains that read chromatin, including two PWWP domains and five PHD domains.[1] The N-terminal PWWP domain (PWWP1) specifically recognizes the H3K36me2 mark, helping to anchor NSD2 to chromatin.[2] In certain cancers, such as multiple myeloma with the t(4;14) translocation, NSD2 is overexpressed and plays a significant oncogenic role.[1]

UNC6934 is a potent and selective chemical probe that targets the PWWP1 domain of NSD2. By binding to the aromatic cage of PWWP1, **UNC6934** competitively inhibits the interaction between NSD2 and H3K36me2-marked nucleosomes. This disruption does not affect the catalytic activity of NSD2 but leads to a notable change in its subcellular localization, specifically causing an accumulation of NSD2 in the nucleolus. This phenomenon can be effectively visualized and quantified using immunofluorescence microscopy.

These application notes provide a detailed protocol for the immunofluorescence staining of endogenous NSD2 in cells treated with **UNC6934**, enabling researchers to study the dynamics of NSD2 localization.

Experimental Data Summary



The following tables summarize the key reagents and experimental parameters for the immunofluorescence analysis of NSD2 localization following **UNC6934** treatment.

Table 1: Reagents and Materials

Reagent/Material	Specification	Supplier Example	Catalog Number Example
Cell Line	U2OS (Human bone osteosarcoma)	ATCC	НТВ-96
Chemical Probe	UNC6934	Axon Medchem / Selleck Chemicals	Axon 3591 / S8836
Negative Control	UNC7145	Axon Medchem	Axon 3592
Primary Antibody	Anti-NSD2	Abcam / Santa Cruz Biotechnology	ab75359 / sc-374192
Secondary Antibody	Fluorophore- conjugated anti- rabbit/mouse IgG	Thermo Fisher Scientific	A-11008 / A-11001
Nuclear Stain	Hoechst 33342 or DAPI	Thermo Fisher Scientific	H3570 / D1306
Fixation Solution	4% Paraformaldehyde (PFA) in PBS	Electron Microscopy Sciences	15710
Permeabilization Buffer	0.1% Triton X-100 in PBS	Sigma-Aldrich	T8787
Blocking Buffer	5% Bovine Serum Albumin (BSA) in PBS	Sigma-Aldrich	A7906

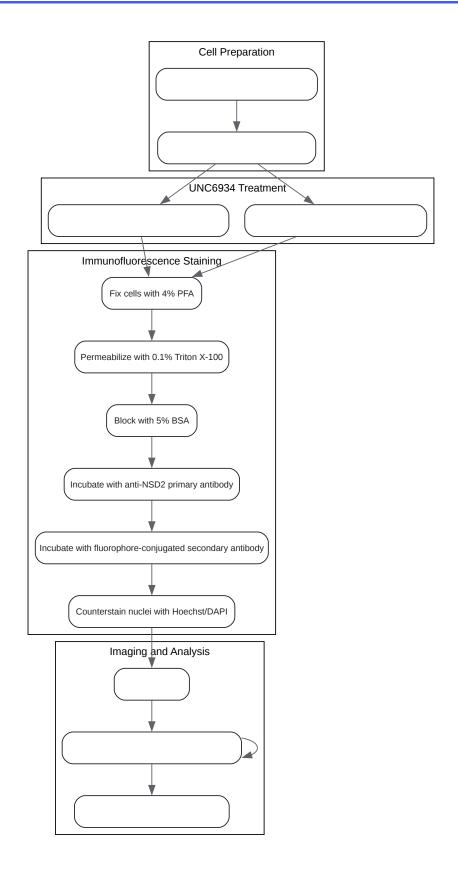
Table 2: Experimental Parameters



Parameter	Value	Notes
Cell Seeding Density	1-2.5 x 10 ⁴ cells/well	For an 8-well or 4-well chamber slide
UNC6934 Concentration	5 μΜ	
UNC6934 Incubation Time	4 hours	
Primary Antibody Dilution	Assay-dependent (e.g., 1:100 - 1:1000)	To be optimized based on antibody datasheet and experimental conditions.
Secondary Antibody Dilution	Assay-dependent (e.g., 1:500 - 1:2000)	To be optimized for signal-to- noise ratio.
Incubation Temperature	Room Temperature (unless specified otherwise)	

Experimental Workflow Diagram





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Caption: Workflow for immunofluorescence analysis of NSD2.



Detailed Experimental Protocol

This protocol details the steps for immunofluorescence staining of NSD2 in U2OS cells following treatment with **UNC6934**.

- 1. Cell Seeding and Culture
- Culture U2OS cells in appropriate media and conditions.
- Trypsinize and count the cells.
- Seed the cells into the wells of a chamber slide at a density that will result in 50-70% confluency the next day.
- Incubate the chamber slide overnight at 37°C in a humidified incubator with 5% CO₂.
- 2. **UNC6934** Treatment
- Prepare a stock solution of **UNC6934** (and UNC7145 negative control) in DMSO.
- On the day of the experiment, dilute UNC6934 to a final concentration of 5 μM in fresh cell culture medium. Also prepare a vehicle control (DMSO) and a negative control (5 μM UNC7145) medium.
- Aspirate the old medium from the cells and add the prepared media to the respective wells.
- Incubate the cells for 4 hours at 37°C.
- 3. Fixation and Permeabilization
- After incubation, gently aspirate the medium.
- Wash the cells twice with 1X Phosphate Buffered Saline (PBS).
- Fix the cells by adding 4% paraformaldehyde (PFA) in PBS to each well and incubate for 10-15 minutes at room temperature.
- Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.



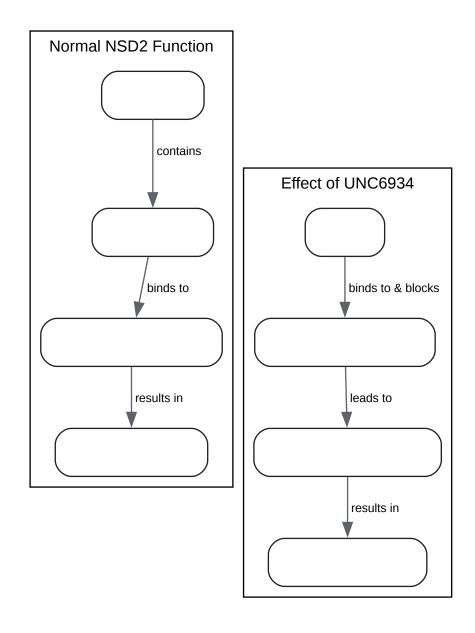
- Permeabilize the cells by adding 0.1% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.
- Aspirate the permeabilization buffer and wash the cells three times with 1X PBS for 5 minutes each.
- 4. Blocking and Antibody Incubation
- Block non-specific antibody binding by adding blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1 hour at room temperature.
- Dilute the primary anti-NSD2 antibody in the blocking buffer to its optimal concentration (refer to the manufacturer's datasheet and optimize if necessary).
- Aspirate the blocking buffer and add the diluted primary antibody solution to each well.
- Incubate for 1-2 hours at room temperature or overnight at 4°C.
- Aspirate the primary antibody solution and wash the cells three times with 1X PBS for 5 minutes each.
- Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards.
- Add the diluted secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.
- 5. Counterstaining and Mounting
- Aspirate the secondary antibody solution and wash the cells three times with 1X PBS for 5 minutes each in the dark.
- For nuclear counterstaining, incubate the cells with a diluted solution of Hoechst 33342 or DAPI in 1X PBS for 5-10 minutes at room temperature in the dark.
- Perform a final wash with 1X PBS.



- Carefully remove the chamber from the slide. Add a drop of mounting medium to the slide and place a coverslip over the cells, avoiding air bubbles.
- Seal the edges of the coverslip with nail polish if desired.
- 6. Imaging and Analysis
- Store the slides at 4°C in the dark until imaging.
- Visualize the cells using a confocal or high-resolution fluorescence microscope.
- Capture images of the NSD2 staining (e.g., green channel) and the nuclear stain (blue channel).
- Analyze the images to assess the subcellular localization of NSD2. In UNC6934-treated
 cells, expect to see an increased accumulation of the NSD2 signal within the nucleoli, which
 will appear as bright puncta within the nucleus.

NSD2 Signaling and UNC6934 Mechanism of Action





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Caption: Mechanism of **UNC6934**-induced NSD2 relocalization.

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